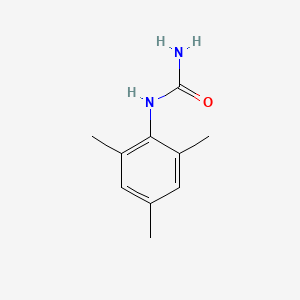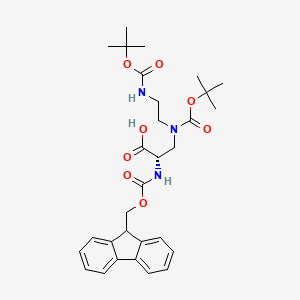![molecular formula C20H22FN5O3 B2859485 2-(2-Ethoxyethyl)-6-(2-fluorophenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione CAS No. 878733-87-0](/img/structure/B2859485.png)
2-(2-Ethoxyethyl)-6-(2-fluorophenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that contains several functional groups and rings, including an imidazole ring and a purine ring. Imidazole rings are five-membered planar rings, which include two nitrogen atoms and three carbon atoms. Purines are biologically significant and are one of the two types of nitrogen-containing heterocycles found in DNA and RNA .
Synthesis Analysis
While specific synthesis methods for this compound are not available, imidazoles can generally be synthesized via N–H functionalization. This involves reacting indole-2-carboxylic acid or pyrrole-2-carboxylic acid with diverse aniline groups and carbonyldiimidazole (CDI), in the presence of a base under microwave conditions .Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple rings and functional groups. The presence of nitrogen in the imidazole and purine rings would likely result in the formation of multiple tautomers .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be complex and would depend on the specific conditions and reagents used. Imidazoles are generally reactive towards electrophiles due to the presence of nitrogen atoms .Scientific Research Applications
Synthesis and Biological Evaluation
A study by Zagórska et al. (2016) synthesized a series of 2-fluoro and 3-trifluoromethylphenylpiperazinylalkyl derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, evaluating them for their serotonin receptor affinity and phosphodiesterase inhibitor activity. This research highlights the potential of fluorinated arylpiperazinylalkyl derivatives in antidepressant and anxiolytic applications, suggesting a route for the synthesis of related compounds that might include the specified chemical structure (Zagórska et al., 2016).
Synthesis of Precursors for Purine Analogs
Alves et al. (1994) detailed the synthesis of 4- and 5-disubstituted 1-benzylimidazoles as important precursors for purine analogs. This work underlines the importance of specific imidazole derivatives in the synthesis of purine structures, which are key components in nucleic acids and many biochemical processes (Alves et al., 1994).
Antiviral and Antihypertensive Activities
Nilov et al. (1995) explored the synthesis and biological activity of 7,8-polymethylenepurine derivatives, showing their potential in antiviral and antihypertensive applications. This study indicates the broader pharmacological potential of purine derivatives in treating various conditions (Nilov et al., 1995).
Cytotoxicity and Anticancer Potential
A study by Kuo et al. (1996) synthesized naphth[2,3-d]imidazole-4,9-diones and related compounds, evaluating their cytotoxic activity against cancer cell lines. This research supports the exploration of imidazole diones in the development of anticancer drugs (Kuo et al., 1996).
Molecular Stability and Electron Delocalization
Hobbs et al. (2010) investigated N-heterocyclic carbenes (NHCs) with increased π-acceptor character, featuring N-fluorophenyl substituents, to understand the influence of electron delocalization on the stability and structure of potential NHC precursors. This study provides insights into the molecular stability of compounds that could be structurally related to the chemical (Hobbs et al., 2010).
Future Directions
Future research could focus on exploring the potential biological activity of this compound, given the known biological relevance of imidazoles and purines. Additionally, new synthetic methods could be developed to improve the efficiency and selectivity of the synthesis of this and related compounds .
properties
IUPAC Name |
2-(2-ethoxyethyl)-6-(2-fluorophenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN5O3/c1-5-29-11-10-24-18(27)16-17(23(4)20(24)28)22-19-25(12(2)13(3)26(16)19)15-9-7-6-8-14(15)21/h6-9H,5,10-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKCVCIYBPNIEME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C(=O)C2=C(N=C3N2C(=C(N3C4=CC=CC=C4F)C)C)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Ethoxyethyl)-6-(2-fluorophenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![5-Amino-1-[5-(4-chlorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-yl]pyrazole-4-carbonitrile](/img/structure/B2859411.png)
![N-[6-methoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]acetamide](/img/structure/B2859412.png)
![3-(2-pyridyl)-6-(3-pyridylmethyl)isothiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2859416.png)


![N-(3-bromophenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide](/img/structure/B2859422.png)
![5-[(2,4-dichlorophenoxy)methyl]-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole](/img/structure/B2859423.png)
